molecular formula C17H13N5OS B409748 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 337500-00-2

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No. B409748
CAS RN: 337500-00-2
M. Wt: 335.4g/mol
InChI Key: YQEYVQLMNPZHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, also known as ACT-335827, is a chemical compound that has been widely studied for its potential use in medicinal and pharmaceutical applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the histamine H4 receptor, which is a G protein-coupled receptor that is expressed on various immune cells such as mast cells, eosinophils, and T cells. The activation of this receptor by histamine leads to the release of various pro-inflammatory cytokines and chemokines. The inhibition of this receptor by 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile leads to a decrease in the release of these pro-inflammatory mediators, which in turn reduces inflammation and immune response.
Biochemical and Physiological Effects:
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and immune response in various animal models of inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic effects by reducing the release of histamine and other pro-inflammatory mediators. Additionally, it has been shown to inhibit the proliferation of various cancer cells.

Advantages And Limitations For Lab Experiments

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has several advantages for use in lab experiments. It exhibits potent and selective inhibition of the histamine H4 receptor, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic and anti-cancer effects. However, like any other chemical compound, 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has some limitations as well. It may exhibit toxicity and side effects in high doses, and its efficacy may vary depending on the disease model and experimental conditions.

Future Directions

There are several future directions for the scientific research on 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile. It can be further studied for its potential use in the treatment of various inflammatory and autoimmune diseases such as asthma, allergic rhinitis, and psoriasis. It can also be studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. Additionally, its pharmacokinetics and pharmacodynamics can be further studied to optimize its dosing and efficacy.

Synthesis Methods

The synthesis of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form 4-ethoxyphenyl-3-cyanoacrylic acid. The resulting compound is then reacted with thioacetamide to form 4-(4-ethoxyphenyl)-6-mercapto-2-pyridone. Finally, the compound is treated with cyanogen bromide to obtain 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile.

Scientific Research Applications

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent and selective inhibition of the histamine H4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.

properties

IUPAC Name

2-amino-6-(cyanomethylsulfanyl)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-2-23-12-5-3-11(4-6-12)15-13(9-19)16(21)22-17(14(15)10-20)24-8-7-18/h3-6H,2,8H2,1H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEYVQLMNPZHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile

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